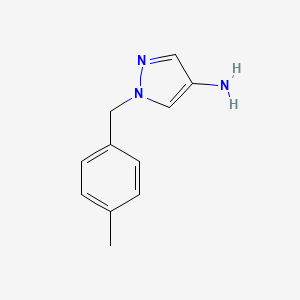

1-(4-methylbenzyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUSWZVMTDHGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Interaction Studies

Preliminary studies indicate that 1-(4-methylbenzyl)-1H-pyrazol-4-amine may interact with biological targets, influencing enzyme activity or receptor binding. Such interactions are crucial for drug development, particularly in targeting inflammatory pathways .

Potential Therapeutic Uses

The compound has shown promise in various therapeutic areas:

- Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit these effects through modulation of specific enzymes involved in inflammatory processes.

- Antimicrobial Activity: Pyrazole derivatives are known for their antimicrobial properties, which may extend to this compound as well .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 1-(Phenyl)-1H-pyrazol-4-amine | Contains a phenyl group instead of methylbenzyl | Antimicrobial properties |

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Has tert-butyl and methoxy substitutions | Anti-inflammatory effects |

| 1-(p-Chlorobenzyl)-1H-pyrazol-4-amine | Chlorine substitution enhances lipophilicity | Potential anticancer activity |

The presence of the methylbenzyl group in this compound enhances its solubility and bioavailability compared to other derivatives, making it a unique candidate for further study in medicinal chemistry .

Case Studies and Research Findings

Several studies have explored the synthesis and biological activity of pyrazole derivatives:

- Inhibitory Action on Prostaglandin D Synthase: A study demonstrated that related pyrazole compounds could inhibit prostaglandin D synthase, suggesting that similar mechanisms may be applicable to this compound .

- Docking Studies: Computational docking studies have been employed to predict the binding interactions of pyrazole derivatives with various receptors, providing insights into their potential inhibitory actions on target enzymes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of 1-(4-methylbenzyl)-1H-pyrazol-4-amine and its analogs:

Key Observations :

- Substituent Effects: Chloro (Cl) and trifluoromethyl (CF₃) groups increase molecular weight and polarity compared to methylbenzyl.

- Steric Modifications : Additional methyl groups (e.g., 3,5-dimethyl in ) introduce steric hindrance, which may reduce enzymatic degradation or alter receptor interactions .

Docking and Binding Studies

- Molecular Docking : The pyrazol-4-amine scaffold shows promise in computational studies. For example, 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine () achieved a docking score of -7.0 kcal/mol against unspecified targets, suggesting strong binding interactions .

Q & A

Q. What are the optimal synthetic routes for 1-(4-methylbenzyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step processes, including condensation of pyrazole precursors with benzylating agents (e.g., 4-methylbenzyl chloride) under basic conditions. Key steps include:

- Cyclization : Use of hydrazine derivatives with ketones or aldehydes to form the pyrazole core .

- Benzylation : Alkylation with 4-methylbenzyl halides in solvents like DMF or THF, catalyzed by bases (e.g., K₂CO₃) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Critical Parameters : Temperature (70–100°C), solvent polarity, and stoichiometric ratios of reagents. For example, excess benzylating agent improves substitution efficiency but may increase side-product formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine orthogonal analytical techniques:

- NMR Spectroscopy : Verify substituent positions via ¹H and ¹³C NMR. For instance, the 4-methylbenzyl group shows characteristic aromatic protons at δ 7.2–7.4 ppm and a singlet for the methyl group at δ 2.3 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 216.14) and fragmentation patterns .

- IR Spectroscopy : Identify NH stretching (3200–3400 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) on the pyrazole or benzyl ring affect bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell lines) to minimize false positives. For example, conflicting IC₅₀ values in cancer cell lines may stem from differences in ATP-based vs. resazurin-based viability assays .

- Impurity Artifacts : Use HPLC-UV/ELSD to detect trace impurities (>98% purity required for reliable bioactivity data) .

- Species-Specific Effects : Cross-validate results in multiple models (e.g., human vs. murine macrophages) .

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

- Methodological Answer : Use a hybrid approach:

- Molecular Docking (AutoDock Vina) : Screen against crystal structures of target proteins (e.g., COX-2 or σ₁ receptors). Prioritize poses with hydrogen bonds between the pyrazole NH and Thr513 (COX-2) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

- Pharmacophore Modeling (MOE) : Identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) for activity against antimicrobial targets .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.